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molecular formula C7H4FIO B1294276 3-Fluoro-5-iodobenzaldehyde CAS No. 914636-93-4

3-Fluoro-5-iodobenzaldehyde

Cat. No. B1294276
M. Wt: 250.01 g/mol
InChI Key: XULKBHBAGSJSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

(3-fluoro-5-iodophenyl)methanol (9.79 g, 35.0 mmol) was dissolved in DCM (94 mL) and then silica gel (18.0 g) was added. To the mixture at room temperature was added PCC (18.3 g, 45.0 mmol) portion-wise and the mixture agitated at room temperature for 1 h and followed by TLC. After 1 h, TLC indicated complete conversion of the SM to a non-polar (presumably aldehyde). The reaction mixture was filtered over 1-inch plug of silica pad and eluted with 30% Ether in DCM (200 mL). The filtrate was concentrated in vacuo to afford the crude product, which was taken to the next step without further purification.
Quantity
9.79 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
18.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[C:6]([I:8])[CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([I:8])[CH:7]=1)[CH:9]=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
9.79 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)I)CO
Name
Quantity
94 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture agitated at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
silica gel (18.0 g) was added
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over 1-inch plug of silica pad
WASH
Type
WASH
Details
eluted with 30% Ether in DCM (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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